molecular formula C15H16ClN5O2S B4548782 N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4548782
M. Wt: 365.8 g/mol
InChI Key: RCKJONQTOVPJAL-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Benzylation: The chlorinated pyrazole is reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Sulfonamide formation: Finally, the compound is reacted with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1-butanesulfonamide
  • N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1-ethanesulfonamide

Uniqueness

N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c1-11-14(10-20(2)17-11)24(22,23)19-15-13(16)9-21(18-15)8-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKJONQTOVPJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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